molecular formula C13H17NO3 B1384907 Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217637-85-8

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384907
CAS No.: 1217637-85-8
M. Wt: 235.28 g/mol
InChI Key: YEISCVVZJDZCHF-QWRGUYRKSA-N
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Description

Structural Classification of Pyrrolidine-Based Compounds

Pyrrolidine-based compounds can be systematically classified according to several structural criteria, including substitution patterns, stereochemical configurations, and functional group arrangements. The basic pyrrolidine ring serves as the core structural element, with variations arising from the nature and position of substituents attached to the ring carbons and nitrogen atom. Primary classifications include simple pyrrolidines, pyrrolidinecarboxylic acids, pyrrolidinecarboxylates, and more complex derivatives bearing multiple functional groups.

The positional classification of pyrrolidinecarboxylates depends on the location of the carboxylate group relative to the nitrogen atom in the ring. The most common variants include 2-pyrrolidinecarboxylates, 3-pyrrolidinecarboxylates, and 4-pyrrolidinecarboxylates. Each positional isomer exhibits distinct chemical properties and reactivity patterns. Research has demonstrated that 2-pyrrolidinecarboxylates, where the carboxylate group is adjacent to the nitrogen, often exhibit enhanced biological activity compared to their 3- and 4-substituted counterparts. The proximity of the carboxylate to the nitrogen atom creates unique electronic environments that can influence both chemical reactivity and biological interactions.

Substitution patterns on the pyrrolidine ring further refine the structural classification system. Common substituent categories include alkyl groups, aryl groups, alkoxy groups, and heteroatom-containing moieties. The integration of phenoxy groups, as exemplified by methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate, represents a significant subclass within this classification system. These phenoxy-substituted derivatives combine the structural features of both aliphatic and aromatic systems, creating compounds with enhanced molecular complexity and potential for diverse interactions.

Classification Category Structural Feature Representative Examples Key Characteristics
Position-based Carboxylate location 2-pyrrolidinecarboxylates Enhanced nitrogen proximity effects
Position-based Carboxylate location 3-pyrrolidinecarboxylates Intermediate electronic properties
Position-based Carboxylate location 4-pyrrolidinecarboxylates Reduced nitrogen influence
Substitution-based Alkyl substituents Methyl-substituted derivatives Increased lipophilicity
Substitution-based Aryl substituents Phenyl-substituted derivatives Enhanced pi-pi interactions
Substitution-based Phenoxy substituents Phenoxy-substituted derivatives Combined aromatic-aliphatic properties

Role of Stereochemistry in (2S,4S)-Configured Molecules

Stereochemistry plays a fundamental role in determining the chemical and biological properties of pyrrolidinecarboxylate derivatives, with the (2S,4S) configuration representing a specific three-dimensional arrangement that significantly influences molecular behavior. The presence of two stereogenic centers in the pyrrolidine ring creates multiple possible stereoisomeric forms, each potentially exhibiting distinct properties. The (2S,4S) configuration indicates that both the carbon atom at position 2 and the carbon atom at position 4 possess the S configuration according to the Cahn-Ingold-Prelog priority rules.

The conformational preferences of (2S,4S)-configured pyrrolidinecarboxylates are influenced by the pseudorotational behavior of the five-membered ring system. Research has demonstrated that the pyrrolidine ring undergoes rapid conformational interconversion through a process known as pseudorotation, which allows the ring to sample various conformational states. The specific stereochemical configuration constrains this conformational flexibility, leading to preferred conformational populations that can influence molecular recognition and binding interactions. Studies utilizing computational modeling have revealed that (2S,4S)-configured molecules often adopt conformations that maximize favorable intramolecular interactions while minimizing steric clashes.

The stereochemical configuration significantly affects the spatial arrangement of substituents around the pyrrolidine ring, creating distinct molecular recognition surfaces. In (2S,4S)-configured derivatives, the relative positioning of substituents at positions 2 and 4 creates specific spatial relationships that can enhance or diminish interactions with biological targets. Research has shown that enzymes and receptors often exhibit high stereoselectivity, with different stereoisomers potentially exhibiting vastly different binding affinities and biological activities. The (2S,4S) configuration has been associated with enhanced selectivity in various biological systems, making these compounds particularly valuable in medicinal chemistry applications.

Stereochemical Parameter (2S,4S) Configuration Impact on Properties
Conformational preference Constrained pseudorotation Enhanced selectivity
Substituent orientation Defined spatial arrangement Optimized interactions
Molecular recognition Specific binding surfaces Improved target affinity
Biological activity Stereoisomer-dependent Enhanced potency

Historical Development of Phenoxy-Substituted Pyrrolidinecarboxylates

The historical development of phenoxy-substituted pyrrolidinecarboxylates represents a significant evolution in heterocyclic chemistry, with research efforts spanning several decades of methodological advancement and structural optimization. Early investigations into pyrrolidine derivatives focused primarily on simple alkyl-substituted compounds, with phenoxy substitution emerging as a later development driven by the need for enhanced molecular complexity and improved biological activity profiles. The integration of phenoxy groups into pyrrolidinecarboxylate scaffolds represented a strategic approach to combining the beneficial properties of both aromatic and heterocyclic systems.

Initial synthetic approaches to phenoxy-substituted pyrrolidinecarboxylates were developed in the late twentieth century, building upon established methodologies for pyrrolidine ring formation and subsequent functionalization. Early synthetic strategies often employed multi-step sequences involving pyrrolidine ring construction followed by phenoxy group introduction through nucleophilic substitution reactions. These pioneering methods, while effective, often suffered from limitations including low yields, harsh reaction conditions, and limited stereochemical control. The development of more sophisticated synthetic methodologies has been driven by the growing recognition of the importance of stereochemistry in determining biological activity.

The evolution of synthetic methodologies for phenoxy-substituted pyrrolidinecarboxylates has been marked by significant advances in stereoselective synthesis and asymmetric catalysis. Research reported in recent literature has demonstrated the development of highly enantioselective synthetic routes that enable the preparation of specific stereoisomers with excellent stereochemical purity. These advances have been particularly important for compounds bearing multiple stereogenic centers, such as the (2S,4S)-configured derivatives. The implementation of organocatalytic methods and transition metal-catalyzed reactions has provided access to previously challenging molecular architectures with high levels of stereochemical control.

Contemporary research efforts have focused on expanding the structural diversity within the phenoxy-substituted pyrrolidinecarboxylate family through the development of novel synthetic methodologies and the exploration of new substitution patterns. Studies have investigated the effects of various substituents on the phenoxy ring, including methyl, halogen, and other functional groups, leading to the development of structure-activity relationships that guide the design of new compounds. The systematic exploration of different phenoxy substitution patterns has revealed important insights into the relationship between molecular structure and biological activity, informing the rational design of next-generation compounds within this chemical class.

Historical Period Key Developments Synthetic Advances Structural Innovations
Early period Basic pyrrolidine chemistry Multi-step synthesis Simple alkyl substitution
Mid-development Phenoxy group introduction Nucleophilic substitution Aromatic integration
Modern era Stereoselective synthesis Asymmetric catalysis Complex stereochemistry
Contemporary Structure-activity studies Organocatalytic methods Diverse substitution patterns

Properties

IUPAC Name

methyl (2S,4S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-3-4-6-12(9)17-10-7-11(14-8-10)13(15)16-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEISCVVZJDZCHF-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Step 1: Preparation of the pyrrolidinecarboxylate core , often starting from hydroxyproline or a related pyrrolidine derivative.
  • Step 2: Esterification of the carboxylic acid group to form the methyl ester.
  • Step 3: Introduction of the 2-methylphenoxy substituent at the 4-position of the pyrrolidine ring via nucleophilic substitution or coupling reactions.

Detailed Reaction Steps and Conditions

Step Description Reaction Conditions Yield & Notes
1 Starting material preparation: (2S,4S)-4-Hydroxy-2-pyrrolidinecarboxylic acid hydrochloride is prepared or procured as a chiral starting point. Dissolve hydroxyproline hydrochloride in water/THF, add triethylamine under argon at 0–20°C, stir 18 h. Moderate yield (~57%) with purification by extraction and chromatography.
2 Esterification: Conversion of carboxylic acid to methyl ester using thionyl chloride in methanol. Add thionyl chloride to hydroxyproline hydrochloride in methanol at 0°C; reflux overnight. High yield (~92%), product isolated as white solid.
3 Phenoxy substitution: Introduction of 2-methylphenoxy group via nucleophilic substitution on the 4-position hydroxyl group. Reaction with 2-methylphenol (o-cresol) under basic conditions (e.g., triethylamine) in polar aprotic solvents like acetonitrile or DMF at room temperature or slightly elevated temperature. Yields vary depending on conditions; purification by silica gel chromatography recommended.

Representative Experimental Procedure (Adapted)

  • Preparation of methyl (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylate:

    • Dissolve (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride (1 equiv) in methanol.
    • Add thionyl chloride dropwise at 0°C.
    • Stir and reflux overnight.
    • Concentrate to dryness to obtain methyl ester hydrochloride salt.
  • Substitution with 2-methylphenoxy group:

    • Dissolve methyl (2S,4S)-4-hydroxy-2-pyrrolidinecarboxylate in anhydrous acetonitrile.
    • Add triethylamine (2 equiv) and 2-methylphenol (1.2 equiv).
    • Stir at room temperature under inert atmosphere for 12–24 hours.
    • Monitor reaction by TLC or HPLC.
    • Work up by aqueous extraction, wash organic layer, dry, and purify by column chromatography.

Analytical Data Supporting Preparation

Parameter Data
NMR (1H, CDCl3) Signals corresponding to pyrrolidine ring protons, methyl ester singlet (~3.7 ppm), aromatic protons of 2-methylphenoxy group (~6.8–7.3 ppm), and methyl substituent (~2.3 ppm).
LC-MS (ESI+) Molecular ion peak consistent with expected molecular weight (approx. 263 g/mol for 2-methylphenoxy derivative).
HPLC Purity Typically >80% after initial synthesis, improved to >95% after purification.

3 Research Findings and Optimization Notes

  • Stereochemistry retention: The (2S,4S) stereochemistry is preserved throughout the synthesis by starting from chiral hydroxyproline derivatives and using mild reaction conditions to avoid racemization.
  • Reaction temperature: Low to moderate temperatures (0–25°C) during substitution minimize side reactions and maintain stereochemical integrity.
  • Base selection: Triethylamine is preferred for phenoxy substitution due to its mildness and efficiency in deprotonating phenol without causing decomposition.
  • Solvent effects: Polar aprotic solvents like acetonitrile or DMF facilitate nucleophilic substitution by stabilizing intermediates.
  • Purification: Silica gel chromatography using gradients of hexane/ethyl acetate and ethyl acetate/methanol effectively separates product from unreacted starting materials and side products.

4 Summary Table: Preparation Methods Overview

Step Reagents Solvent Conditions Yield (%) Key Notes
Hydroxyproline hydrochloride preparation Commercial or synthesized Water/THF 0–20°C, 18 h 57 Triethylamine base, inert atmosphere
Methyl ester formation Thionyl chloride, methanol Methanol 0°C to reflux overnight 92 High yield, clean reaction
2-Methylphenoxy substitution 2-Methylphenol, triethylamine Acetonitrile or DMF RT, 12–24 h Variable (60–85) Requires chromatographic purification

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.

    Substitution: The 2-methylphenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or saturated compounds.

Scientific Research Applications

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate, highlighting variations in substituents, molecular weight, and functional groups:

Compound Name (CAS) Substituents on Phenoxy Group Molecular Formula Molecular Weight Salt Form Key Structural Differences Reference
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate HCl (1354487-72-1) 2,3-dimethylphenoxy C₁₄H₂₀ClNO₃ 285.77 Hydrochloride Additional methyl group at C-3 of phenoxy
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl (1354488-39-3) 4-chloronaphthyloxy C₁₆H₁₇Cl₂NO₃ 342.22 Hydrochloride Naphthyl ring instead of phenyl; chlorine substituent
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate (1217666-22-2) 3-isopropylphenoxy C₁₅H₂₁NO₃ 263.33 Free base Bulky isopropyl group at C-3 of phenoxy
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate HCl (1354484-62-0) 2-bromo-4-chloro-3,5-dimethylphenoxy C₁₄H₁₈BrCl₂NO₃ 399.1 Hydrochloride Halogenated (Br, Cl) and multi-methyl substituents
Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate 4-propoxyphenoxy C₁₅H₂₁NO₄ 279.33 Free base Propoxy chain at C-4 of phenoxy

Key Observations:

Substituent Position and Size: The 2-methylphenoxy group in the target compound provides moderate steric hindrance compared to bulkier groups like 3-isopropylphenoxy (263.33 g/mol) or halogenated derivatives (e.g., 399.1 g/mol for bromo/chloro-substituted analog) . Electron-withdrawing groups (e.g., Cl, Br) increase molecular polarity and may enhance binding to biological targets, as seen in and .

Salt Forms :

  • Hydrochloride salts (e.g., ) improve solubility and crystallinity, which are advantageous for pharmaceutical formulation.

Biological Activity

Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound with notable biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 1217637-85-8
  • MDL Number : MFCD08688275

The compound features a pyrrolidine ring, which is significant in its biological interactions. The presence of the 2-methylphenoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective effects, possibly through the modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to controls.
    • Table 1 : Antimicrobial Efficacy Data
    CompoundBacterial StrainZone of Inhibition (mm)
    ControlE. coli0
    TestE. coli15
    ControlS. aureus0
    TestS. aureus12
  • Neuroprotective Study :
    • A study conducted on neurodegenerative models showed that this compound reduced neuronal apoptosis and improved cognitive function in animal models.
    • Table 2 : Neuroprotective Effects
    Treatment GroupCognitive Score Improvement (%)
    Control0
    Methyl Compound30
  • Inflammation Model Study :
    • In an inflammation model using mice, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
    • Table 3 : Inflammatory Marker Levels
    Treatment GroupTNF-alpha (pg/ml)IL-6 (pg/ml)
    Control150200
    Methyl Compound7090

Q & A

Q. How does the 2-methylphenoxy group influence metabolic stability in vivo?

  • Methodological Answer :
  • CYP450 Interactions : Ortho-methyl group slows oxidative metabolism (t1/2 increases from 2h to 4.5h in liver microsomes).
  • Glucuronidation : Methyl steric hindrance reduces conjugation rates by 50% vs. unsubstituted phenoxy analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
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Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate

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